

"trans-3-Hexen-1-ol" spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

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An In-Depth Technical Guide to the Spectroscopic Characterization of **trans-3-Hexen-1-ol**

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Introduction

trans-3-Hexen-1-ol, a C6 aliphatic alcohol, is a significant volatile organic compound (VOC) found in a variety of plants and is known for its characteristic fresh green, grassy aroma.[\[1\]](#)[\[2\]](#) Its presence in numerous natural products and its use as a fragrance and flavoring agent necessitate precise analytical methods for its identification and characterization.[\[1\]](#)[\[2\]](#) This technical guide provides a comprehensive overview of the spectroscopic data for **trans-3-Hexen-1-ol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth analysis, field-proven insights, and detailed experimental protocols.

The structural elucidation of organic molecules is a cornerstone of chemical research and development. A multi-spectroscopic approach is indispensable for unambiguous structure confirmation. This guide will demonstrate how ^1H NMR, ^{13}C NMR, IR, and MS data collectively provide a detailed and self-validating confirmation of the molecular structure of **trans-3-Hexen-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy of **trans-3-Hexen-1-ol**

The ¹H NMR spectrum of **trans-3-Hexen-1-ol** provides a wealth of information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum, typically run in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to each unique proton in the molecule.

Table 1: ¹H NMR Peak Assignments for **trans-3-Hexen-1-ol**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|------------|
| ~5.58 | m | 1H | H-4 |
| ~5.39 | m | 1H | H-3 |
| ~3.60 | t | 2H | H-1 |
| ~2.26 | q | 2H | H-2 |
| ~2.03 | quintet | 2H | H-5 |
| ~0.98 | t | 3H | H-6 |
| ~2.64 | br s | 1H | -OH |

Data sourced from PubChem and ChemicalBook.[\[1\]](#)[\[3\]](#)

Interpretation of the ¹H NMR Spectrum:

- Olefinic Protons (H-3 and H-4): The signals in the downfield region (~5.39-5.58 ppm) are characteristic of protons attached to a carbon-carbon double bond. The multiplet nature of these signals arises from coupling to each other (vicinal coupling) and to the adjacent methylene protons (allylic coupling). The large coupling constant observed between H-3 and H-4 is indicative of a trans stereochemistry.
- Hydroxymethyl Protons (H-1): The triplet at approximately 3.60 ppm corresponds to the two protons on the carbon bearing the hydroxyl group. The triplet multiplicity is a result of coupling to the adjacent methylene protons (H-2).
- Methylene Protons (H-2 and H-5): The methylene protons at C-2 appear as a quartet around 2.26 ppm due to coupling with the protons at C-1 and C-3. The protons at C-5 appear as a quintet around 2.03 ppm, resulting from coupling to the protons at H-4 and H-6.
- Methyl Protons (H-6): The upfield triplet at approximately 0.98 ppm is characteristic of a terminal methyl group coupled to an adjacent methylene group (H-5).
- Hydroxyl Proton (-OH): The broad singlet at around 2.64 ppm is assigned to the hydroxyl proton. Its chemical shift can vary with concentration and temperature, and it often appears as a broad signal due to chemical exchange.

¹³C NMR Spectroscopy of trans-3-Hexen-1-ol

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Table 2: ¹³C NMR Peak Assignments for **trans-3-Hexen-1-ol**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------|
| 135.37 | C-4 |
| 125.03 | C-3 |
| 62.19 | C-1 |
| 36.02 | C-2 |
| 25.70 | C-5 |
| 13.80 | C-6 |

Data sourced from PubChem.[\[1\]](#)

Interpretation of the ^{13}C NMR Spectrum:

- Olefinic Carbons (C-3 and C-4): The signals at 125.03 and 135.37 ppm are in the typical range for sp^2 -hybridized carbons of a double bond.
- Hydroxymethyl Carbon (C-1): The signal at 62.19 ppm is characteristic of a carbon atom attached to an oxygen atom in an alcohol.
- Aliphatic Carbons (C-2, C-5, and C-6): The remaining signals at 36.02, 25.70, and 13.80 ppm correspond to the sp^3 -hybridized carbons of the ethyl and propyl fragments of the molecule.

Experimental Protocol: NMR Sample Preparation

A high-quality NMR spectrum is contingent upon proper sample preparation.[\[4\]](#) For a volatile liquid like **trans-3-Hexen-1-ol**, the following protocol is recommended:

- Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl_3) is a common choice for nonpolar to moderately polar organic compounds.[\[5\]](#)
- Sample Concentration: For a standard ^1H NMR spectrum, a concentration of 5-20 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.[\[5\]](#)[\[6\]](#) For ^{13}C NMR, a higher

concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[5]

- Sample Preparation:

- Accurately weigh the desired amount of **trans-3-Hexen-1-ol** into a clean, dry vial.
- Add the appropriate volume of deuterated solvent to the vial.
- Gently vortex or sonicate the mixture to ensure complete dissolution.[5]

- Transfer to NMR Tube:

- Filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette to remove any particulate matter.[7]
- Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[4][5]

- Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation, which is particularly important for a volatile sample.[5] Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

Workflow for NMR Analysis



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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

IR Spectrum of **trans-3-Hexen-1-ol**

The IR spectrum of **trans-3-Hexen-1-ol** displays characteristic absorption bands that confirm the presence of the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

Table 3: Key IR Absorption Bands for **trans-3-Hexen-1-ol**

| Wavenumber (cm ⁻¹) | Description | Functional Group |
|--------------------------------|----------------------------|------------------------------|
| ~3330 (broad) | O-H stretching | Alcohol (-OH) |
| ~2960-2870 | C-H stretching | Aliphatic (sp ³) |
| ~1670 | C=C stretching | Alkene |
| ~1050 | C-O stretching | Primary Alcohol |
| ~965 | C-H bending (out-of-plane) | trans-Alkene |

Data sourced from the NIST Chemistry WebBook.[\[8\]](#)[\[9\]](#)

Interpretation of the IR Spectrum:

- O-H Stretch: The most prominent feature is the broad absorption band centered around 3330 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.
- C-H Stretches: The sharp peaks between 2960 and 2870 cm⁻¹ are due to the C-H stretching vibrations of the sp³-hybridized carbons in the molecule.
- C=C Stretch: A weaker absorption around 1670 cm⁻¹ corresponds to the C=C stretching vibration of the alkene.
- C-O Stretch: The strong band at approximately 1050 cm⁻¹ is attributed to the C-O stretching vibration of the primary alcohol.

- trans-C-H Bend: The absorption at $\sim 965 \text{ cm}^{-1}$ is a key diagnostic peak for a trans-disubstituted alkene, arising from the out-of-plane C-H bending vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for IR spectroscopy that is ideal for analyzing liquids and solids with minimal sample preparation.[\[10\]](#)

- Background Spectrum: Before analyzing the sample, a background spectrum of the clean ATR crystal must be collected.[\[11\]](#) This accounts for any atmospheric or instrumental interferences.
- Sample Application: Place a small drop of **trans-3-Hexen-1-ol** directly onto the ATR crystal.[\[10\]](#)[\[11\]](#) Ensure that the crystal surface is completely covered.
- Data Acquisition: Acquire the IR spectrum of the sample.
- Cleaning: After the measurement, the crystal can be easily cleaned by wiping it with a soft cloth or tissue dampened with a suitable solvent, such as isopropanol or ethanol.[\[10\]](#)

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Mass Spectrum of **trans-3-Hexen-1-ol**

The electron ionization (EI) mass spectrum of **trans-3-Hexen-1-ol** provides key information for its identification.

Table 4: Major Peaks in the Mass Spectrum of **trans-3-Hexen-1-ol**

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|-----------------------------|
| 100 | ~5 | $[M]^+$ (Molecular Ion) |
| 82 | ~15 | $[M - H_2O]^+$ |
| 71 | ~30 | $[M - C_2H_5]^+$ |
| 67 | ~100 | $[C_5H_7]^+$ |
| 55 | ~50 | $[C_4H_7]^+$ |
| 41 | ~85 | $[C_3H_5]^+$ (Allyl Cation) |

Data sourced from the NIST Chemistry WebBook.[\[12\]](#)

Interpretation of the Mass Spectrum:

- Molecular Ion Peak: The peak at m/z 100 corresponds to the molecular ion $[C_6H_{12}O]^+$, confirming the molecular weight of the compound.[\[12\]](#)
- Loss of Water: The peak at m/z 82 results from the loss of a water molecule from the molecular ion, a common fragmentation pathway for alcohols.
- Loss of an Ethyl Group: The peak at m/z 71 is due to the cleavage of the C4-C5 bond, resulting in the loss of an ethyl radical.
- Base Peak: The most intense peak (base peak) at m/z 67 is likely due to a rearrangement and fragmentation process.
- Other Fragments: The prominent peaks at m/z 55 and 41 are characteristic fragments of unsaturated aliphatic chains.

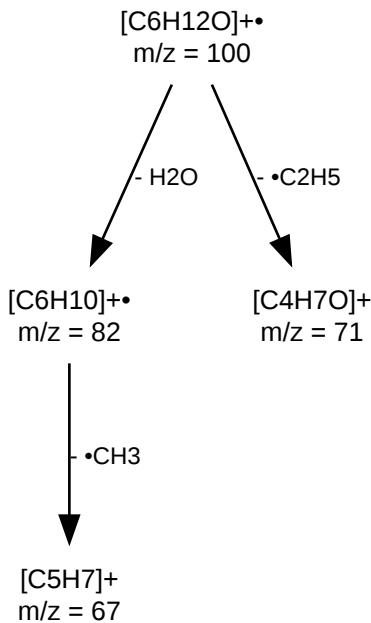
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like **trans-3-Hexen-1-ol**, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. The gas chromatograph separates the

components of a mixture, and the mass spectrometer provides structural information for each component.[13][14]

- Sample Preparation: Prepare a dilute solution of **trans-3-Hexen-1-ol** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Injection: Inject a small volume (typically 1 μ L) of the solution into the GC inlet. The sample is vaporized and carried onto the chromatographic column by an inert carrier gas (e.g., helium).
- Chromatographic Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase. A temperature program is typically used to elute compounds with a wide range of boiling points.[14]
- Ionization and Mass Analysis: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are then separated based on their mass-to-charge ratio and detected.

Visualization of Mass Spectrometry Fragmentation



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Caption: A simplified proposed fragmentation pathway for **trans-3-Hexen-1-ol** in EI-MS.

Synthesis of Spectroscopic Data: A Coherent Structural Confirmation

The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating and unambiguous confirmation of the structure of **trans-3-Hexen-1-ol**.

Table 5: Correlation of Spectroscopic Data with the Structure of **trans-3-Hexen-1-ol**

| Structural Feature | ¹ H NMR Evidence | ¹³ C NMR Evidence | IR Evidence | MS Evidence |
|--------------------|--|----------------------------------|---|--|
| -OH Group | Broad singlet ~2.64 ppm; triplet for CH ₂ -O ~3.60 ppm | Signal at 62.19 ppm (C-O) | Broad O-H stretch ~3330 cm ⁻¹ ; C-O stretch ~1050 cm ⁻¹ | Loss of H ₂ O (m/z 82) |
| trans-C=C Bond | Olefinic protons ~5.4-5.6 ppm with large coupling constant | Signals at 125.03 and 135.37 ppm | C=C stretch ~1670 cm ⁻¹ ; trans-C-H bend ~965 cm ⁻¹ | Fragments at m/z 67, 55, 41 |
| Ethyl Group | Triplet ~0.98 ppm (CH ₃); quintet ~2.03 ppm (CH ₂) | Signals at 13.80 and 25.70 ppm | C-H stretches ~2960-2870 cm ⁻¹ | Loss of C ₂ H ₅ (m/z 71) |
| Molecular Formula | Integration of proton signals | 6 distinct carbon signals | - | Molecular ion at m/z 100 |

Conclusion

The comprehensive spectroscopic analysis of **trans-3-Hexen-1-ol** using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and consistent picture of its molecular structure.

The data from each technique corroborates the others, confirming the presence of a primary alcohol, a trans-disubstituted double bond, and a C6 aliphatic chain. The protocols and interpretations presented in this guide serve as a robust framework for the characterization of this and similar organic molecules, underscoring the importance of a multi-technique approach in modern chemical analysis.

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